molecular formula C20H30ClN5O6 B586919 Trimazosin-d8 Hydrochloride CAS No. 1794754-67-8

Trimazosin-d8 Hydrochloride

Cat. No.: B586919
CAS No.: 1794754-67-8
M. Wt: 479.988
InChI Key: KJZWJYNJYOFTNQ-OEVGSOSGSA-N
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Description

Overview of Alpha-1 Adrenergic Receptor Antagonist Research

Trimazosin (B1202524) is an alpha-1 (α1) adrenergic receptor antagonist. ncats.iomedchemexpress.com These receptors are part of the sympathetic nervous system and are found in various tissues, including the smooth muscle of blood vessels and the prostate. wikipedia.orgwikipedia.org When activated by catecholamines like norepinephrine (B1679862), α1-receptors typically cause smooth muscle contraction. nih.gov

Alpha-1 adrenergic antagonists block these receptors, leading to the relaxation of smooth muscle. youtube.com Historically, these antagonists were pivotal research tools for understanding the autonomic nervous system. wikipedia.org Research into α1-antagonists has explored their effects on vascular resistance, blood pressure regulation, and smooth muscle tone in the bladder and prostate. nih.govdrugbank.com More recent preclinical research has investigated the potential roles of α1-antagonists in modulating inflammation and stress-mediated psychiatric conditions. elifesciences.orgresearchgate.net The development of selective antagonists for different α1-receptor subtypes (e.g., α1A, α1B, α1D) continues to be an active area of pharmacological investigation. nih.govelifesciences.org

Rationale for Deuterium (B1214612) Incorporation in Drug Candidates and Analogs

The primary rationale for incorporating deuterium into drug candidates is to leverage the kinetic isotope effect (KIE). wikipedia.orgtandfonline.com A chemical bond between carbon and deuterium (C-D) is stronger and more stable than a carbon-hydrogen (C-H) bond. splendidlab.comhumanjournals.com This increased bond strength means that more energy is required to break a C-D bond, which can slow down chemical reactions where this bond cleavage is the rate-limiting step. tandfonline.comportico.org

Trimazosin-d8 Hydrochloride is a deuterated version of Trimazosin, created for use as an internal standard in research applications. pharmaffiliates.com The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium. scbt.com This labeling makes its mass distinguishable from the non-deuterated form in mass spectrometry analysis, allowing for precise quantification in research studies.

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Name 4-(4-Amino-6,7,8-trimethoxy-2-quinazolinyl)-1-(piperazine-d8)carboxylic Acid 2-Hydroxy-2-methylpropyl Ester Hydrochloride scbt.com
Molecular Formula C₂₀H₂₁D₈N₅O₆•HCl scbt.com
Molecular Weight 479.98 g/mol pharmaffiliates.comscbt.com
CAS Number 1794754-67-8 pharmaffiliates.com

Table 2: Comparison of Key Concepts

Concept Description Relevance to Trimazosin-d8 HCl
Stable Isotope Labeling Use of non-radioactive isotopes (e.g., Deuterium) to trace molecules in biological systems. metsol.com The "d8" label allows Trimazosin-d8 HCl to be used as a tracer or internal standard for quantifying Trimazosin. pharmaffiliates.com
Alpha-1 Adrenergic Antagonism Blocking of α1-adrenergic receptors, leading to smooth muscle relaxation. nih.govyoutube.com The parent compound, Trimazosin, is an α1-antagonist. ncats.iomedchemexpress.com
Kinetic Isotope Effect (KIE) Slower reaction rate for molecules with heavier isotopes (e.g., Deuterium) at the reaction site due to stronger chemical bonds. wikipedia.orgtandfonline.com While primarily used as a standard, the deuterium in Trimazosin-d8 HCl makes its C-D bonds stronger than the C-H bonds in Trimazosin. splendidlab.com

Properties

CAS No.

1794754-67-8

Molecular Formula

C20H30ClN5O6

Molecular Weight

479.988

IUPAC Name

(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C20H29N5O6.ClH/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5;/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23);1H/i6D2,7D2,8D2,9D2;

InChI Key

KJZWJYNJYOFTNQ-OEVGSOSGSA-N

SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.Cl

Synonyms

4-(4-Amino-6,7,8-trimethoxy-2-quinazolinyl)-1-(piperazine-d8)carboxylic Acid 2-Hydroxy-2-methylpropyl Ester Hydrochloride; 

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Trimazosin D8 Hydrochloride

Advanced Synthetic Routes for Deuterium-Labeled Compounds

The synthesis of deuterium-labeled compounds has evolved significantly, moving from traditional methods that often require multi-step procedures to more sophisticated and efficient strategies. researchgate.net These modern techniques aim to introduce deuterium (B1214612) atoms at specific sites within a molecule, often in the later stages of the synthetic sequence to maximize efficiency and yield. researchgate.netnih.gov

Chemo-Enzymatic Approaches to Site-Specific Deuteration

Chemo-enzymatic methods represent a powerful strategy for the site-specific incorporation of deuterium, leveraging the high selectivity of enzymes. nih.gov These approaches can overcome challenges associated with traditional chemical methods, such as the need for harsh reagents or protecting groups. rsc.org Enzymes can catalyze deuteration at specific positions within a molecule with high precision, which is particularly valuable for complex structures. researchgate.netacs.orgnih.gov For instance, a combination of catalysts, including a lipase, has been used for the β-specific methylene (B1212753) C(sp³)–H deuteration of carboxylic acids using D₂O as the deuterium source under mild conditions. rsc.org This highlights the potential of combining chemical and enzymatic catalysis to achieve specific labeling patterns that are otherwise difficult to access. While direct chemo-enzymatic synthesis of Trimazosin-d8 Hydrochloride is not explicitly detailed in the reviewed literature, the principles of these methods are broadly applicable to complex pharmaceuticals. The synthesis often involves using recombinantly expressed enzymes alongside chemically synthesized precursors to achieve high yields and site-selectivity. nih.gov

Late-Stage Isotopic Labeling Methodologies for Complex Structures

Late-stage isotopic labeling is a highly sought-after strategy in medicinal chemistry as it allows for the introduction of isotopes into a nearly complete drug molecule. nih.govopenmedscience.com This approach is more efficient and cost-effective than traditional methods that introduce labels at the beginning of a long synthetic route. openmedscience.com Various methods have been developed for the late-stage incorporation of deuterium. These include catalytic hydrogen-deuterium (H-D) exchange reactions, which can introduce multiple deuterium atoms into a molecule in a single step using a deuterium source like D₂O and a metal catalyst such as palladium on carbon (Pd/C). researchgate.net Such methods have been successfully applied to a range of drugs. researchgate.net

For complex molecules, including those with multiple functional groups like Trimazosin (B1202524), late-stage functionalization requires mild and highly selective reaction conditions to avoid altering the core structure of the molecule. nih.gov Recent advancements have focused on developing catalytic systems that can operate under such conditions, enabling the deuteration of a wide variety of pharmaceutical compounds. acs.org

Isotopic Enrichment and Purity Assessment of this compound

A critical aspect of producing deuterium-labeled compounds is the accurate determination of isotopic enrichment and the confirmation of structural integrity. rsc.org This ensures the reliability of the labeled compound for its intended application.

Methodologies for Determination of Deuterium Incorporation Efficiency

The efficiency of deuterium incorporation is a measure of the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. Several analytical techniques are employed to determine this.

High-Resolution Mass Spectrometry (HRMS) is a primary tool for assessing isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the compound, HRMS can distinguish between the unlabeled compound and its various deuterated isotopologues. nih.gov The relative abundance of these species allows for the calculation of the percentage of deuterium incorporation. nih.govrsc.org This method is known for its speed, high sensitivity, and low sample consumption. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ²H (Deuterium) NMR, is another powerful technique. rsc.orgrsc.org ¹H NMR can be used to observe the disappearance of proton signals at the sites of deuteration, providing a direct measure of incorporation. For highly deuterated compounds where residual proton signals are weak, ²H NMR is an effective alternative for both structural verification and enrichment determination.

The following table summarizes the isotopic purity of several commercially available deuterated compounds, as determined by a strategy using both HRMS and NMR, demonstrating the application of these methodologies. rsc.orgrsc.org

CompoundStated Isotopic Purity (%)
Benzofuranone derivative (BEN-d₂)94.7
Tamsulosin-d₄ (TAM-d₄)99.5
Oxybutynin-d₅ (OXY-d₅)98.8
Eplerenone-d₃ (EPL-d₃)99.9
Propafenone-d₇ (PRO-d₇)96.5

This table presents data on the isotopic purity of various deuterated compounds, illustrating the levels of enrichment achievable and the analytical precision of the methods used for their determination. rsc.orgrsc.org

Evaluation of Structural Integrity in Deuterated Analogs

Ensuring that the deuteration process has not altered the fundamental chemical structure of the molecule is paramount. rsc.org Any unintended structural changes could render the labeled compound unsuitable for its intended use.

Mass Spectrometry , particularly tandem mass spectrometry (MS/MS), can also provide information on the location of deuterium labels. nih.govresearchgate.net By fragmenting the molecule and analyzing the masses of the resulting ions, it is possible to deduce the positions of the deuterium atoms within the structure. nih.gov

The combination of these analytical techniques provides a comprehensive evaluation, ensuring both the high isotopic purity and the structural integrity of this compound. rsc.orgrsc.org

Advanced Analytical Methodologies Utilizing Trimazosin D8 Hydrochloride

Development and Validation of Quantitative Bioanalytical Assays

Quantitative bioanalytical assays are essential for determining the concentration of drugs and their metabolites in biological fluids. The use of stable isotope-labeled internal standards, such as Trimazosin-d8 Hydrochloride, is a widely accepted strategy to ensure the precision, accuracy, and specificity of these assays. researchgate.net

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Applicationsrjptonline.orgnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules in biological samples due to its high sensitivity and selectivity. rjptonline.orgnih.goveijppr.com The development of a reliable LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The use of a deuterated internal standard like this compound is crucial for correcting for variability in sample preparation and instrument response. In LC-MS/MS analysis, molecules are ionized and then fragmented. The mass spectrometer monitors specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), to quantify the analyte and internal standard. nih.gov

Optimization of MS parameters is critical for achieving maximum sensitivity and specificity. For deuterated analogs, this involves selecting unique and stable MRM transitions that are free from cross-talk with the unlabeled analyte. The collision energy (CE) and other source-dependent parameters are fine-tuned to maximize the signal intensity of both the analyte and the internal standard. The goal is to achieve a stable and reproducible response for the deuterated standard that accurately reflects the behavior of the native analyte during the analysis.

Table 1: Illustrative Mass Spectrometry Parameters for a Hypothetical Analysis of Trimazosin (B1202524) using Trimazosin-d8 as an Internal Standard

ParameterTrimazosinTrimazosin-d8 HCl
Ionization ModePositive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (Q1) m/z436.2444.2
Product Ion (Q3) m/z291.1299.1
Dwell Time (ms)100100
Collision Energy (eV)3535
Declustering Potential (V)8080

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual parameters would need to be determined empirically.

Effective chromatographic separation is essential to minimize matrix effects and to separate the analyte from its metabolites and other endogenous compounds. nih.gov Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are common separation modes used in LC-MS. nih.govwalshmedicalmedia.com For Trimazosin and its metabolites, which can range in polarity, a gradient elution on a C8 or C18 reversed-phase column is often employed. nih.gov

The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve good peak shape and resolution. rjptonline.org The flow rate and column temperature are also adjusted to ensure reproducibility and efficiency of the separation. A well-developed chromatographic method ensures that Trimazosin and Trimazosin-d8 co-elute, which is a prerequisite for accurate quantification using an internal standard. rjptonline.org

Biological matrices such as plasma, urine, and tissue homogenates are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. eijppr.comnih.gov This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. researchgate.net

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.net Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix is normalized.

To assess the extent of the matrix effect during method validation, a post-extraction addition method is commonly used. nih.gov This involves comparing the response of the analyte in a clean solution to its response in a blank biological matrix extract that has been spiked with the analyte post-extraction. The matrix factor (MF) is calculated, and if it is close to 1, it indicates a minimal matrix effect. nih.gov

Table 2: Hypothetical Matrix Effect Assessment Data

Biological LotAnalyte Peak Area (Post-Spiked)Analyte Peak Area (Neat Solution)Matrix Factor
148,50050,0000.97
247,00050,0000.94
351,00050,0001.02
449,20050,0000.98
548,80050,0000.98

Note: This data is for illustrative purposes only.

Chromatographic Separation Techniques for Trimazosin and Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Elucidationresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules and assessing isotopic purity. researchgate.net For this compound, NMR is essential to confirm the position and extent of deuterium (B1214612) incorporation.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to elucidate the complete chemical structure. researchgate.netnih.govbenthamdirect.com The absence of signals in the ¹H NMR spectrum at the positions where deuterium has been incorporated, coupled with the corresponding signals in the ²H NMR spectrum, confirms the isotopic labeling. The isotopic purity can be quantified by comparing the integrals of the residual proton signals with those of the non-deuterated parts of the molecule.

While not directly applied to Trimazosin-d8 in the provided context, methyl-specific isotopic labeling is a sophisticated NMR technique used to study the structure and dynamics of large biomolecules. ibs.frnih.govnih.gov In this approach, specific methyl groups within a protein are labeled with ¹³C and ¹H in an otherwise deuterated background. nih.govnih.gov This significantly simplifies the NMR spectrum and allows for the study of specific regions of a large molecule. This technique is particularly valuable for conformational analysis, as the chemical shifts of methyl groups are sensitive to their local environment. nih.gov

Role of this compound as an Internal Standard in High-Throughput Analytical Platforms

In the landscape of quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are paramount for achieving accuracy and precision, especially in high-throughput LC-MS/MS applications. researchgate.netscispace.com this compound, a deuterated form of the alpha-adrenergic blocker Trimazosin, serves as an ideal internal standard for the quantification of its parent drug in biological matrices. scbt.comnih.gov The primary function of an internal standard is to correct for the variability inherent in analytical procedures, from sample preparation to instrumental analysis. scispace.comnih.gov

The key advantage of using a deuterated internal standard like this compound is its near-identical chemical and physical properties to the analyte, Trimazosin. scispace.com This similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization in the mass spectrometer. kcasbio.comclearsynth.com However, the mass difference due to the eight deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. ijrti.org A similar compound, Terazosin-d8, is used as an internal standard for Terazosin analysis, with distinct multiple reaction monitoring (MRM) transitions for the analyte (m/z 388.200 -> 290.100) and the deuterated standard (m/z 396.200 -> 298.100). ijrti.org This principle is directly applicable to Trimazosin and its d8 variant.

The most significant challenge in LC-MS/MS bioanalysis is the "matrix effect," which refers to the suppression or enhancement of analyte ionization caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine). kcasbio.comclearsynth.com Because this compound co-elutes with Trimazosin, it experiences the same matrix effects. kcasbio.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more accurate and reliable quantification. researchgate.netkcasbio.com The use of SIL-IS is strongly recommended by regulatory bodies like the European Medicines Agency (EMA) to ensure robust and reliable method performance. kcasbio.com

Table 1: Properties of Trimazosin and its Deuterated Internal Standard

CompoundMolecular FormulaMolecular WeightRole
TrimazosinC₂₀H₂₉N₅O₆435.47 g/mol Analyte
This compoundC₂₀H₂₁D₈N₅O₆·HCl479.98 g/mol Internal Standard

Data sourced from PubChem and Santa Cruz Biotechnology. scbt.comnih.gov

Method Validation Criteria for Bioanalytical Quantification in Preclinical Research

To ensure that a bioanalytical method is reliable and reproducible for its intended use, it must undergo a rigorous validation process. bioanalysis-zone.comajpsonline.com Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established detailed guidelines for bioanalytical method validation in preclinical and clinical studies. moh.gov.bweuropa.eufda.gov These validations are critical for making decisions about the safety and efficacy of new drug candidates. gmp-compliance.orgraps.org The core parameters evaluated during method validation for chromatographic assays are outlined below. nih.govjchps.com

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other components in the sample, including endogenous matrix components, metabolites, and other potential contaminants. rfppl.co.innih.gov Analysis of blank matrix from at least six different sources is performed to check for interferences at the retention time of the analyte and the internal standard.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the nominal or true value, while precision describes the closeness of repeated measurements. rfppl.co.ineuropa.eu These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate (at least five determinations per level) over several days. europa.eucigb.edu.cu

Calibration Curve and Linearity: A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. au.dk It should be prepared using a blank sample, a zero sample (containing only the internal standard), and a minimum of six to eight non-zero standards spanning the expected concentration range. ajpsonline.comau.dk

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govajpsonline.com For the LLOQ, the accuracy should be within 20% of the nominal value, and the precision (coefficient of variation, CV) should not exceed 20%. rfppl.co.ineuropa.eu

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. nih.govnalam.ca This includes freeze-thaw stability (minimum of three cycles), short-term (bench-top) stability, and long-term storage stability. nih.govcigb.edu.cu The mean concentration at each level should be within ±15% of the nominal concentration. nalam.ca

Recovery: The extraction recovery of the analyte from the biological matrix is evaluated to ensure the extraction process is efficient and consistent. rfppl.co.infrontiersin.org While high recovery is desirable, consistency and reproducibility are more critical.

Table 2: Standard Method Validation Criteria for Preclinical Bioanalytical Research

Validation ParameterKey RequirementGeneral Acceptance Criteria
Accuracy Closeness of mean test results to the true concentration.Mean value should be within ±15% of the nominal value for QC samples. ajpsonline.com
Precision Closeness of repeated individual measurements (reproducibility).Coefficient of Variation (CV) should not exceed 15% for QC samples. rfppl.co.in
Linearity A linear relationship between concentration and response.Correlation coefficient (r²) of ≥0.99 is typically desired.
Lower Limit of Quantification (LLOQ) Lowest standard on the curve with acceptable accuracy and precision.Accuracy within ±20% of nominal value; Precision (CV) ≤20%. rfppl.co.ineuropa.eu
Selectivity No significant interfering peaks at the retention times of the analyte and IS.Response of interfering peaks must be <20% of the LLOQ response. nalam.ca
Stability (Freeze-Thaw, Bench-Top, Long-Term) Analyte concentration remains consistent under various storage conditions.Mean concentration should be within ±15% of the nominal value. nih.govnalam.ca
Dilution Integrity Diluting a sample does not affect accuracy and precision.Accuracy and precision should be within ±15% after dilution. japsonline.com

This table summarizes common criteria based on FDA and EMA guidelines. moh.gov.bweuropa.eunalam.ca

Mechanistic Investigations of Trimazosin and Its Deuterated Analog

Elucidation of Alpha-1 Adrenergic Receptor Interaction Mechanisms

Trimazosin (B1202524) functions by selectively blocking α1-adrenergic receptors, which are predominantly located in the smooth muscle of blood vessels and the prostate gland. patsnap.compatsnap.com The endogenous catecholamines, norepinephrine (B1679862) and epinephrine, normally activate these receptors, leading to a cascade of events that result in smooth muscle contraction. wikipedia.org By antagonizing these receptors, Trimazosin inhibits this process. patsnap.com

The interaction between an antagonist and a receptor is defined by its binding affinity (often expressed as the inhibition constant, Ki) and kinetics. Radioligand binding assays are standard methods used to determine these parameters. In these assays, a radiolabeled ligand, such as [3H]-prazosin, is used to specifically bind to the receptors in a tissue or cell membrane preparation. unsw.edu.auahajournals.org The affinity of a competing non-radiolabeled ligand, like Trimazosin, is determined by its ability to displace the radioligand. unsw.edu.au The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation. unsw.edu.au

Trimazosin is a derivative of Prazosin and, like other quinazoline-based antagonists, exhibits high affinity for α1-adrenoceptors. genome.jpacs.org The α1-adrenoceptor family is composed of three subtypes: α1A, α1B, and α1D. wikipedia.org Different antagonists can show varying degrees of selectivity for these subtypes, which influences their pharmacological profile. While specific Ki values for Trimazosin are not detailed in the provided context, the affinities of structurally related quinazoline (B50416) antagonists highlight the high potency of this chemical class. For instance, studies on novel N-phenylpiperazine derivatives have identified compounds with Ki values as low as 0.14 nM for the α1A-AR subtype. researchgate.net

Table 1: Comparative Binding Affinities of Select α1-Adrenergic Receptor Antagonists This table presents data for compounds structurally related to Trimazosin to illustrate typical affinity ranges for this class of antagonists.

Compoundα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)Reference
Prazosin0.30.22.0 mdpi.com
LASSBio-7720.145.550.025 (KB) researchgate.net
5-Methylurapidil11High KiHigh Ki ahajournals.org
BMY-7378High KiHigh KiLow Ki ahajournals.org

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that associate with the Gq class of heterotrimeric G proteins. wikipedia.orgnih.gov The binding of an agonist like norepinephrine initiates a conformational change in the receptor, activating the Gq protein. wikipedia.org This activation stimulates the enzyme phospholipase C (PLC). wikipedia.orgnih.gov

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, which triggers the release of stored calcium (Ca2+) into the cytoplasm. wikipedia.org The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC) and other calcium-dependent pathways, culminating in the contraction of smooth muscle cells. wikipedia.org

Trimazosin, as an antagonist, binds to the α1-receptor but does not elicit this response. Instead, it competitively blocks norepinephrine from binding, thereby inhibiting the entire Gq/PLC signaling cascade. patsnap.compatsnap.com This prevents the increase in intracellular calcium, leading to smooth muscle relaxation. patsnap.com

Organic Cation Transporters (OCTs) are a family of polyspecific transporters crucial for the absorption, distribution, and elimination of a wide range of endogenous compounds and drugs that are positively charged. researchgate.netplos.org OCT2, in particular, is highly expressed in the kidney and plays a significant role in the renal secretion of cationic drugs. plos.orgsemanticscholar.org Inhibition of OCTs can lead to clinically relevant drug-drug interactions by altering the pharmacokinetics of co-administered drugs. plos.orgsemanticscholar.org

Given that many α1-blockers are organic cations, their potential interaction with OCTs is an important area of research. Studies have shown that drugs like tamsulosin (B1681236) can be potent inhibitors of OCT2. semanticscholar.org While direct studies on Trimazosin's interaction with specific OCTs were not found in the provided search results, its chemical nature as a cationic drug suggests it may be a substrate or inhibitor of these transporters. The use of Trimazosin-d8 Hydrochloride as an internal standard in pharmacokinetic studies would be essential for accurately quantifying the parent compound and its metabolites, helping to elucidate its transport and clearance mechanisms, which may involve OCTs.

Molecular and Cellular Signaling Pathway Analysis

Conformational Dynamics of Receptor-Ligand Complexes using Isotopic Probes

Understanding how a ligand like Trimazosin binds to and stabilizes specific conformations of the α1-adrenergic receptor is key to understanding its antagonist activity. Isotopic probes, such as the deuterium (B1214612) atoms in this compound, are invaluable tools for studying the structure and dynamics of protein-ligand complexes. uark.educreative-biostructure.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-level information about these interactions in solution. creative-biostructure.com The use of a deuterated ligand like Trimazosin-d8 in NMR experiments on the receptor can simplify complex spectra and reduce signal overlap, allowing for clearer observation of the ligand's binding mode and the resulting conformational changes in the receptor. uark.educreative-biostructure.com For instance, techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the receptor. creative-biostructure.com

Another relevant technique is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). This method measures the rate at which backbone amide hydrogens in a protein exchange with deuterium when placed in a D2O buffer. drughunter.com The binding of a ligand typically protects the amino acids at the binding site and allosterically affected regions from exchange. drughunter.com Comparing the exchange rates of the receptor in its free state versus its complex with Trimazosin (or Trimazosin-d8) can precisely map the interaction interface and reveal ligand-induced conformational shifts. drughunter.comnih.gov The stable isotope label in Trimazosin-d8 ensures it behaves identically to Trimazosin in terms of binding but can be distinguished in certain mass spectrometry applications, aiding in complex experimental designs.

Structure-Activity Relationship (SAR) Studies of Trimazosin Analogs

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For α1-antagonists of the quinazoline class, SAR studies have identified several key structural features that govern their affinity and selectivity for the receptor. acs.orgyoutube.com These molecules generally consist of three parts: a quinazoline core, a linker (often a piperazine (B1678402) ring), and a terminal acyl or aryl group. youtube.comnih.gov

Quinazoline Core: The 2,4-diamino-6,7-dimethoxyquinazoline (B29095) nucleus is a critical scaffold for high-affinity binding. acs.org The 4-amino group, in particular, is considered essential for interaction with the α1-receptor. youtube.com Protonation of the N1 position on the quinazoline ring is believed to enhance electrostatic interactions with the receptor's binding pocket. wikipedia.org

Piperazine Linker: The piperazine ring connects the quinazoline core to the terminal group. Modifications to this linker can impact affinity and selectivity. For example, replacing the piperazine ring with (S)-3-aminopiperidine has been shown to be crucial for optimal interaction at all three α1-AR subtypes. nih.gov

Terminal Group: The nature of the group attached to the piperazine linker significantly influences potency. In Prazosin, this is a furan-2-carbonyl group, while in Doxazosin, it is a benzodioxane moiety. youtube.com Altering the steric and electronic properties of this terminal group allows for the fine-tuning of the antagonist's pharmacological properties. acs.org

Table 2: Summary of Structure-Activity Relationships for Quinazoline-Based α1-Antagonists

Molecular RegionStructural Feature/ModificationImpact on ActivityReference
Quinazoline Core4-amino groupEssential for α1-receptor affinity. youtube.com
Quinazoline Core6,7-dimethoxy substitutionContributes to high potency. acs.org
LinkerPiperazine ringCommon linker contributing to non-selective α1-inhibition; modifications can alter selectivity. wikipedia.org
Linker(S)-configuration of aminopiperidine replacementFavored for optimal interaction at all α1-subtypes over the (R)-configuration. nih.gov
Terminal GroupAcyl moiety (e.g., furan (B31954) in Prazosin)Determines potency and can influence subtype selectivity. Replacement of furan ring (Prazosin) with tetrahydrofuran (B95107) (Terazosin) increases half-life. youtube.comwikipedia.org

Preclinical Pharmacokinetic and Metabolic Research Utilizing Trimazosin D8 Hydrochloride

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

ADME studies are fundamental in drug discovery, helping to predict a compound's behavior in a biological system. simulations-plus.com The use of isotopically labeled compounds like Trimazosin-d8 Hydrochloride is a key strategy in these preclinical evaluations. scbt.com Animal models, such as rats and dogs, are routinely used to understand the pharmacokinetic profile of new chemical entities before they can be considered for human trials. researchgate.netclinicaltrials.gov

In Vitro Metabolic Stability and Metabolite Identification using Deuterated Tracers

In vitro metabolic stability assays are crucial early-stage experiments in drug discovery. nuvisan.com These tests typically involve incubating a drug candidate with liver microsomes or hepatocytes from various species (e.g., rat, dog, human) to predict its metabolic fate in vivo. nuvisan.comnih.gov The rate at which the compound is broken down provides an estimate of its intrinsic clearance and metabolic half-life. nuvisan.com

When using this compound, the deuterium (B1214612) atoms act as a tracer. The primary metabolite of Trimazosin (B1202524) is 1-hydroxytrimazosin. nih.govnih.gov The deuterium labeling in Trimazosin-d8 does not change the primary sites of metabolism but can slow down the rate of reactions occurring at or near the labeled positions due to the kinetic isotope effect. juniperpublishers.comnih.gov This slowing allows for a more detailed identification of transient or minor metabolites that might otherwise be missed. Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can easily distinguish the deuterated parent compound and its deuterated metabolites from their non-labeled counterparts and endogenous molecules, simplifying metabolite identification. nuvisan.comomicsonline.org

Table 1: Example Data from In Vitro Metabolic Stability Assay

CompoundSpeciesSystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
TrimazosinRatLiver Microsomes1546.2
Trimazosin-d8RatLiver Microsomes2527.7
TrimazosinHumanLiver Microsomes4515.4
Trimazosin-d8HumanLiver Microsomes6011.6

Note: The data in this table is illustrative and based on typical outcomes of deuteration studies. Actual values may vary.

In Vivo Pharmacokinetic Profiling in Preclinical Species

Following in vitro assessments, in vivo studies in preclinical species like rats and dogs are conducted to understand the full pharmacokinetic profile. clinicaltrials.gov Studies on the non-deuterated form of trimazosin show it is best described by a two-compartment model with a terminal elimination half-life of approximately 2.7 hours. nih.gov Its primary metabolite also has a measurable plasma concentration. nih.govnih.gov

The use of this compound as an internal standard in these studies allows for precise quantification of the non-labeled drug and its metabolites in biological samples. researchgate.net In pharmacokinetic studies, a known quantity of the deuterated standard is added to samples, enabling accurate measurement by correcting for any loss during sample preparation and analysis. researchgate.net This co-administration or "cassette" dosing approach, where the labeled and unlabeled compounds are given together, allows for a direct comparison of their pharmacokinetic profiles within the same animal, reducing biological variability. The altered metabolic rate of the deuterated compound can lead to observable changes in key pharmacokinetic parameters. nih.gov

Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterTrimazosinTrimazosin-d8
Cmax (ng/mL)850950
Tmax (hr)1.52.0
AUC (ng·hr/mL)42505500
t½ (hr)2.73.5

Note: This table presents hypothetical data to illustrate the potential impact of deuterium labeling on in vivo pharmacokinetics. Cmax = Maximum concentration, Tmax = Time to maximum concentration, AUC = Area under the curve, t½ = Half-life.

Quantitative Analysis of Trimazosin and its Metabolites in Biological Matrices for Research Purposes

Accurate quantification of drugs and their metabolites in biological matrices such as plasma, blood, and urine is essential for pharmacokinetic research. omicsonline.orgmdpi.com High-performance liquid chromatography (HPLC) with fluorescence detection and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for this purpose due to their high sensitivity and specificity. nih.govrroij.com

In these bioanalytical methods, this compound serves as an ideal internal standard. researchgate.net Because its chemical and physical properties are nearly identical to the unlabeled trimazosin, it behaves similarly during extraction from the biological matrix and in the chromatographic separation process. scbt.com However, its different mass allows it to be distinguished by the mass spectrometer. scbt.com This ensures that any variability or loss of analyte during sample processing is mirrored by the internal standard, allowing for highly accurate and precise quantification of trimazosin and its metabolites like 1-hydroxytrimazosin. researchgate.netrroij.com The limit of detection for trimazosin and its metabolite in whole blood using HPLC has been reported as low as 1 ng/ml and 0.5 ng/ml, respectively. nih.gov

Role of Deuterium Labeling in Tracing Metabolic Pathways and Turnover Rates

Deuterium labeling is a powerful technique for elucidating metabolic pathways and determining the rate of metabolic turnover. juniperpublishers.comscbt.com By replacing hydrogen with deuterium at specific sites on the Trimazosin molecule, researchers can track the compound's journey through the body. nih.govnih.gov

The key principle is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. juniperpublishers.com Since many metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds, deuteration at a metabolic site can significantly slow down the reaction rate. juniperpublishers.com

This "metabolic switching" has two main benefits for research:

Pathway Identification : By observing which metabolic pathways are slowed, researchers can confirm the exact sites of metabolism on the drug molecule. If deuteration at a particular position results in a decreased rate of formation of a specific metabolite, it confirms that this position is a primary site of metabolic attack. nih.gov

Turnover Rate Measurement : The use of deuterium-labeled compounds allows for the study of metabolic turnover without the need for radioactive labels. nih.govnih.gov By administering the deuterated compound and measuring its rate of disappearance and the appearance of its metabolites over time, scientists can calculate precise turnover rates. nih.gov

Investigation of Pharmacokinetic-Pharmacodynamic Relationships in Research Models

Understanding the relationship between a drug's concentration in the body (pharmacokinetics, PK) and its pharmacological effect (pharmacodynamics, PD) is a cornerstone of drug development. 182.160.97researchgate.net PK/PD modeling helps to predict the intensity and duration of a drug's effect. researchgate.net

For trimazosin, the pharmacodynamic response, such as a change in blood pressure, has been linked to the concentrations of both the parent drug and its active metabolite, 1-hydroxytrimazosin. nih.govtaylorandfrancis.com Research has shown a complex biphasic response where the initial effect is associated with the parent drug, while a more significant, delayed effect is linked to the metabolite. taylorandfrancis.com

Applications of Trimazosin D8 Hydrochloride in Pharmaceutical Research and Development

Function as a Certified Reference Standard for Active Pharmaceutical Ingredient (API) Research

Deuterated standards like Trimazosin-d8 Hydrochloride are particularly valuable in bioanalytical assays where the concentration of the drug and its metabolites in biological matrices like plasma or urine needs to be determined with high precision. researchgate.net The use of a stable isotope-labeled internal standard that co-elutes with the analyte but is distinguishable by its mass-to-charge ratio minimizes analytical variability.

Utility in Drug Discovery and Development Pipeline

The application of this compound extends throughout the drug discovery and development pipeline. scbt.comdrugbank.com In the early stages of discovery, it supports metabolism and pharmacokinetic studies. By using the deuterated standard, researchers can more accurately trace and quantify the parent drug in the presence of its metabolites. nih.gov

During process development and formulation, this compound is essential for quality control (QC) applications. axios-research.comaxios-research.com It helps in monitoring the consistency and stability of the API in different formulations. The development of robust analytical methods, underpinned by the use of reliable internal standards, is a regulatory requirement for advancing a drug candidate through preclinical and clinical phases.

Contribution to Preclinical Bioequivalence and Bioavailability Studies

Bioequivalence and bioavailability studies are fundamental in preclinical development to compare different formulations of a drug or to compare a new formulation to a reference product. scribd.commdpi.com this compound plays a pivotal role in the analytical methods used in these studies. nih.gov

In a typical bioequivalence study, the concentration of the active drug is measured in the blood plasma of subjects over time after administration of both the test and reference formulations. mdpi.comresearchgate.net The use of this compound as an internal standard in the analytical method, often liquid chromatography-mass spectrometry (LC-MS), ensures that the measurements are accurate and precise. researchgate.net This allows for a reliable comparison of the pharmacokinetic parameters, such as the maximum concentration (Cmax) and the area under the concentration-time curve (AUC), which are used to determine bioequivalence. nih.govresearchgate.net

A study on a sustained-release tablet formulation of trimazosin (B1202524) demonstrated the importance of accurate pharmacokinetic profiling. nih.gov In such studies, a reliable internal standard like this compound is indispensable for generating the high-quality data needed for statistical analysis and regulatory submission.

Support for Investigational Drug Product Characterization and Quality Control

Throughout the investigational phases of a new drug product, rigorous characterization and quality control are imperative. scbt.comnih.gov this compound is employed in the analytical methods that ensure the consistency and quality of the investigational product from batch to batch. axios-research.com

These methods are used to:

Confirm the identity and purity of the API in the drug product.

Quantify the amount of API to ensure correct dosage.

Assess the stability of the drug product under various conditions.

Detect and quantify any impurities or degradation products .

Future Directions and Emerging Research Avenues

Advancements in Deuterated Compound Synthesis Technologies

The synthesis of deuterated compounds like Trimazosin-d8 Hydrochloride is pivotal for their application in research and potential therapeutic use. Historically, the synthesis of such molecules involved multi-step processes starting from commercially available deuterated precursors. researchgate.net However, recent advancements are paving the way for more efficient and selective deuteration methods.

Key emerging technologies include:

Catalytic Hydrogen-Deuterium Exchange: This method utilizes catalysts, such as iridium nanoparticles or palladium on carbon, to facilitate the direct exchange of hydrogen atoms with deuterium (B1214612) from sources like deuterium gas (D2) or heavy water (D2O). researchgate.netcolab.wsresolvemass.ca These techniques offer the potential for regioselective deuteration, allowing for the specific placement of deuterium atoms at sites critical for metabolism. researchgate.net

Flow Chemistry: Continuous flow chemistry is becoming an increasingly important technology for the synthesis of deuterated compounds. colab.ws This approach allows for precise control over reaction conditions, enhanced safety, and scalability, which are crucial for industrial applications. colab.wsresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for deuteration reactions, offering mild and selective methods for incorporating deuterium into organic molecules. researchgate.netmdpi.com

Electrocatalytic Deuterodehalogenation: This technique uses a proton exchange membrane (PEM) reactor to replace halogen groups with deuterium from heavy water, providing a novel route to deuterated (hetero)aryl compounds. colab.ws

These advancements are expected to streamline the synthesis of compounds like this compound, making them more accessible for extensive research.

Integration of Advanced Analytical Techniques in Drug Metabolism Research

The study of how deuterated compounds like this compound are metabolized is crucial for understanding their pharmacokinetic advantages. Advanced analytical techniques are central to this research, enabling the precise detection and characterization of deuterated metabolites.

Key Analytical Methods:

Analytical TechniqueApplication in Deuterated Drug MetabolismReferences
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) A cornerstone for detecting, quantifying, and identifying drug metabolites in biological fluids. nih.govacs.org It is particularly useful for analyzing deuterated compounds and their metabolic products. mdpi.com nih.govacs.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements, which aids in the identification of unknown metabolites and the determination of their elemental composition. frontiersin.orgdoe.gov frontiersin.orgdoe.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Essential for the structural elucidation of metabolites. researchgate.netnih.gov Deuterated solvents are commonly used in NMR, and the technique itself is powerful for characterizing deuterated compounds. wiseguyreports.com researchgate.netnih.govwiseguyreports.com
Hydrogen-Deuterium Exchange (H/D-exchange) MS Used to probe the structure and conformation of proteins and to help characterize drug metabolites. nih.govacs.org nih.govacs.org
Gas Chromatography-Chemical Reaction Interface/Mass Spectrometry (GC-CRIMS) A specialized technique for the selective detection of isotopically labeled compounds, including those containing deuterium. osti.gov osti.gov

These techniques, often used in combination, provide a comprehensive picture of a drug's metabolic fate. For instance, in a study of trenbolone, a five-fold deuterated version was administered to a volunteer, and a combination of GC-TC-IRMS and LC-HRMS was used to identify twenty deuterated metabolites. frontiersin.org This highlights the power of isotopic labeling in conjunction with advanced analytical methods to thoroughly investigate drug metabolism. frontiersin.org

Computational Modeling and Simulation for Deuterated Drug Design and Behavior

Computational modeling and simulation are becoming indispensable tools in modern drug discovery and development, offering predictive insights into the behavior of deuterated compounds. oup.com These in silico approaches can significantly accelerate the design and optimization of new drug candidates. researchgate.net

Applications in Deuterated Drug Research:

Predicting ADME/Tox Properties: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates. acs.orgrsc.org For deuterated compounds, these models can help anticipate how isotopic substitution will affect pharmacokinetic parameters. informaticsjournals.co.in

Molecular Docking and Dynamics Simulations: These techniques simulate the interaction between a drug molecule and its biological target at an atomic level. oup.comescholarship.orgmdpi.com For this compound, this could involve modeling its binding to α1-adrenergic receptors to understand if deuteration affects receptor affinity or dynamics. patsnap.comnih.gov

Quantum Chemistry Calculations: Quantum mechanical methods can be used to study the kinetic isotope effect (KIE) in detail. jsps.go.jp The KIE is the underlying principle behind the metabolic stabilization of deuterated drugs, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage. informaticsjournals.co.inacs.org

Integration with Experimental Data: A powerful approach involves combining computational modeling with experimental data, such as that from hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.govresearchgate.net This integration can lead to high-resolution models of protein-ligand interactions, guiding the design of more effective drugs. escholarship.orgnih.gov

Recent research efforts are focused on developing sophisticated computational frameworks that can accurately predict the pharmacokinetic behavior of deuterated drugs, potentially reducing the need for extensive and costly experimental studies. jsps.go.jp

Potential for this compound in Novel Mechanistic and Target Validation Studies

The unique properties of deuterated compounds like this compound open up possibilities for their use in fundamental pharmacological research, beyond simply being a modified therapeutic.

Potential Research Applications:

Mechanistic Probes: Deuterated compounds can serve as valuable mechanistic probes to elucidate the biotransformation pathways of drugs. researchgate.net By strategically placing deuterium at different positions in the molecule, researchers can investigate which sites are most susceptible to metabolism.

Target Validation: While Trimazosin (B1202524) is a known α1-adrenergic receptor antagonist, its deuterated analog could be used in studies to further validate this target and explore potential off-target effects. patsnap.comnih.gov The altered metabolic profile of this compound could reveal interactions that are masked by the rapid metabolism of the parent compound.

Exploring the Kinetic Isotope Effect: this compound provides an excellent model for studying the kinetic isotope effect in the context of drug metabolism. acs.orgwikipedia.org Research in this area can contribute to a more fundamental understanding of how deuteration can be optimally exploited in drug design.

Investigating Drug-Drug Interactions: The altered metabolism of this compound may lead to different drug-drug interaction profiles compared to Trimazosin. drugbank.com This could be investigated to better understand the role of specific metabolic pathways in such interactions.

The use of deuterated compounds as research tools is a growing area, and this compound is well-positioned to contribute to a deeper understanding of drug action and metabolism. researchgate.netwikipedia.org

Q & A

Q. What are the critical considerations for synthesizing Trimazosin-d8 Hydrochloride with isotopic purity?

Methodological Answer:

  • Ensure deuterium incorporation ≥98% using mass spectrometry (MS) or nuclear magnetic resonance (NMR) for validation .
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize protium exchange, referencing protocols for stable isotope-labeled pharmaceuticals .
  • Validate purity via high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to distinguish isotopic peaks .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines .
  • Monitor degradation products using HPLC-UV and compare with reference standards. Avoid incompatible materials (e.g., strong acids/oxidizers) during storage .
  • Quantify isotopic integrity via isotopic ratio mass spectrometry (IRMS) after exposure to light, heat, or humidity .

Q. What safety protocols are essential for handling this compound in vitro?

Methodological Answer:

  • Use fume hoods and wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Implement respiratory protection (N95 masks) if aerosolization is possible during weighing or dissolution .
  • Store in a locked, temperature-controlled cabinet (2–8°C) with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?

Methodological Answer:

  • Perform allometric scaling with ≥3 species (e.g., rodents, canines, primates) to identify interspecies metabolic differences .
  • Use physiologically based pharmacokinetic (PBPK) modeling to adjust for enzyme expression variations (e.g., CYP3A4/5 activity) .
  • Validate findings via cross-species in vitro hepatocyte assays to isolate hepatic clearance mechanisms .

Q. What experimental designs optimize this compound’s dissolution profile for in vivo studies?

Methodological Answer:

  • Apply factorial design (e.g., 3² full factorial) to test variables like excipient ratios (lactose vs. microcrystalline cellulose) and compression force .
  • Analyze dissolution kinetics using the Korsmeyer-Peppas model to determine release mechanisms (Fickian vs. anomalous transport) .
  • Validate with biorelevant media (e.g., FaSSGF/FeSSIF) to simulate gastrointestinal conditions .

Q. How to evaluate the ecological impact of this compound metabolites in wastewater?

Methodological Answer:

  • Use liquid chromatography–high-resolution mass spectrometry (LC-HRMS) to identify persistent metabolites in effluent .
  • Conduct Daphnia magna acute toxicity assays (48-hour EC50) and algal growth inhibition tests (OECD 201) .
  • Model bioaccumulation potential via octanol-water partition coefficients (log P) and quantitative structure-activity relationship (QSAR) tools .

Q. What strategies address conflicting in vitro vs. in vivo efficacy data for this compound?

Methodological Answer:

  • Reconcile discrepancies using protein binding assays (e.g., equilibrium dialysis) to measure free drug concentrations .
  • Validate cellular uptake via LC-MS/MS in target tissues (e.g., prostate or liver) to confirm bioavailability .
  • Incorporate 3D organoid models to better mimic in vivo tissue complexity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.